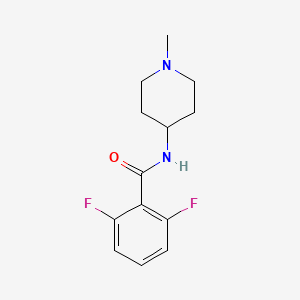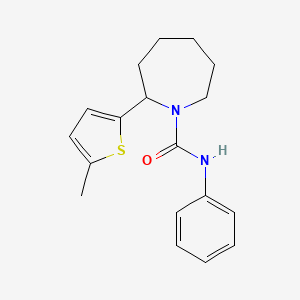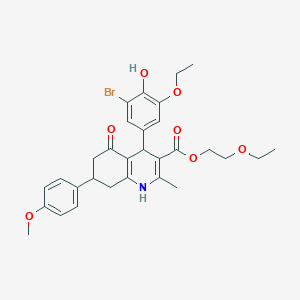![molecular formula C24H19N3O3S B5060849 2-{5-[(4-propoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}-3H-benzo[f]chromen-3-one](/img/structure/B5060849.png)
2-{5-[(4-propoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}-3H-benzo[f]chromen-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{5-[(4-propoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}-3H-benzo[f]chromen-3-one is a compound that has gained significant attention in scientific research due to its potential therapeutic properties.
Mécanisme D'action
The mechanism of action of 2-{5-[(4-propoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}-3H-benzo[f]chromen-3-one is not fully understood. However, studies have suggested that the compound exerts its therapeutic effects through the inhibition of various signaling pathways involved in cancer cell growth, inflammation, and oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that 2-{5-[(4-propoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}-3H-benzo[f]chromen-3-one has several biochemical and physiological effects. The compound has been shown to induce apoptosis, inhibit cell proliferation, and decrease the expression of various inflammatory and oxidative stress-related markers. Additionally, the compound has been shown to reduce the levels of reactive oxygen species and increase the activity of antioxidant enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-{5-[(4-propoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}-3H-benzo[f]chromen-3-one in lab experiments is its potential as a therapeutic agent for various diseases. Additionally, the compound has been shown to have low toxicity in animal models, indicating its safety for use in lab experiments. However, one limitation of using the compound is its limited solubility in water, which may affect its bioavailability and efficacy in in vivo experiments.
Orientations Futures
For research include further investigation of the mechanism of action and optimization of the compound for increased efficacy.
Méthodes De Synthèse
The synthesis of 2-{5-[(4-propoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}-3H-benzo[f]chromen-3-one involves the reaction of 4-propoxyaniline with thiosemicarbazide in the presence of phosphorus oxychloride. The resulting product is then reacted with 3H-benzo[f]chromen-3-one in the presence of potassium carbonate to yield the final product. The synthesis method has been optimized to increase the yield and purity of the compound.
Applications De Recherche Scientifique
2-{5-[(4-propoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}-3H-benzo[f]chromen-3-one has been studied extensively for its potential therapeutic properties. It has been shown to have anticancer, anti-inflammatory, and antioxidant properties. The compound has been tested in vitro and in vivo on various cancer cell lines, including breast, lung, and colon cancer cells, and has shown promising results in inhibiting cancer cell growth. Additionally, the compound has been shown to reduce inflammation and oxidative stress in animal models, indicating its potential as a therapeutic agent for inflammatory and oxidative stress-related diseases.
Propriétés
IUPAC Name |
2-[5-(4-propoxyanilino)-1,3,4-thiadiazol-2-yl]benzo[f]chromen-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O3S/c1-2-13-29-17-10-8-16(9-11-17)25-24-27-26-22(31-24)20-14-19-18-6-4-3-5-15(18)7-12-21(19)30-23(20)28/h3-12,14H,2,13H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZHKNIDJSODYIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)NC2=NN=C(S2)C3=CC4=C(C=CC5=CC=CC=C54)OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{5-[(4-propoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}-3H-benzo[f]chromen-3-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{1-[1-(2-fluoro-5-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B5060769.png)


![N-(3-hydroxypropyl)-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-piperidinecarboxamide](/img/structure/B5060805.png)
![2-{4-methyl-6-[(4-nitrophenyl)amino]-2-pyrimidinyl}phenol](/img/structure/B5060816.png)

![4-bromo-N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B5060828.png)
![1,1'-[1,6-hexanediylbis(oxy)]bis(2-fluorobenzene)](/img/structure/B5060835.png)
![N-{1-[1-(4-hydroxy-3-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5060842.png)
![5-(2-fluorophenyl)-N-[2-(1H-pyrazol-1-yl)ethyl]-1,2,4-triazin-3-amine](/img/structure/B5060847.png)
![1-[(4-bromo-2,5-dimethylphenoxy)acetyl]-4-methylpiperazine](/img/structure/B5060859.png)
![1-(2-fluorobenzyl)-N-methyl-N-[(3-phenyl-5-isoxazolyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5060864.png)
![3-allyl-5-{2-[3-(2,4-dimethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5060872.png)
